molecular formula C8H8BrFMg B6337705 2-Fluorophenethylmagnesium bromide CAS No. 1187169-09-0

2-Fluorophenethylmagnesium bromide

Cat. No.: B6337705
CAS No.: 1187169-09-0
M. Wt: 227.36 g/mol
InChI Key: CTWRAHLZEKOXCS-UHFFFAOYSA-M
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Description

2-Fluorophenethylmagnesium bromide is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound is often supplied as a solution in tetrahydrofuran, a solvent that stabilizes the reactive magnesium species.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluorophenethylmagnesium bromide is synthesized by reacting 2-fluorophenethyl bromide with magnesium turnings in an anhydrous solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from deactivating the Grignard reagent. The reaction can be summarized as follows:

C8H8BrF+MgC8H8BrFMg\text{C}_8\text{H}_8\text{BrF} + \text{Mg} \rightarrow \text{C}_8\text{H}_8\text{BrFMg} C8​H8​BrF+Mg→C8​H8​BrFMg

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms and temperature control systems. The reaction is carefully monitored to ensure complete conversion of the starting materials and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenethylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Tetrahydrofuran is frequently used due to its ability to stabilize the Grignard reagent.

    Temperature: Reactions are typically carried out at low temperatures to control the reactivity.

Major Products

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Substituted Aromatics: Result from substitution reactions with halides.

Scientific Research Applications

2-Fluorophenethylmagnesium bromide is widely used in scientific research for various applications:

    Organic Synthesis: Used to form complex organic molecules by creating carbon-carbon bonds.

    Pharmaceuticals: Plays a role in the synthesis of drug intermediates.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Helps in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism of action of 2-fluorophenethylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes. The magnesium bromide acts as a stabilizing agent, allowing the reaction to proceed smoothly.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes.

    2-Chlorophenethylmagnesium Bromide: Similar structure but with a chlorine atom instead of fluorine.

    Ethylmagnesium Bromide: Used for forming carbon-carbon bonds but lacks the aromatic ring.

Uniqueness

2-Fluorophenethylmagnesium bromide is unique due to the presence of the fluorine atom, which can influence the reactivity and selectivity of the compound in various reactions. The fluorine atom can also affect the physical properties of the resulting products, making this compound valuable in specific synthetic applications.

Biological Activity

2-Fluorophenethylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their nucleophilic properties, which allow them to react with a variety of electrophiles. The introduction of a fluorine atom in the phenethyl group can significantly alter the compound's reactivity and biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 2-fluorophenethyl bromide with magnesium in an anhydrous ether solvent such as tetrahydrofuran (THF). The general reaction can be represented as follows:

C6H4(F)CH2CH2Br+MgC6H4(F)CH2CH2MgBr\text{C}_6\text{H}_4(\text{F})\text{CH}_2\text{CH}_2\text{Br}+\text{Mg}\rightarrow \text{C}_6\text{H}_4(\text{F})\text{CH}_2\text{CH}_2\text{MgBr}

This reaction must be conducted under an inert atmosphere to prevent moisture from interfering with the Grignard reagent's stability.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₈H₈BrF
Molecular Weight215.05 g/mol
AppearanceColorless to pale yellow liquid
SolubilitySoluble in ether and THF
StabilitySensitive to moisture

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. The fluorine atom can influence the electron density and steric hindrance around the aromatic ring, potentially enhancing or diminishing its reactivity towards various biological targets.

Case Study: Anticancer Activity

Recent research has indicated that compounds containing fluorinated phenethyl groups exhibit enhanced anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, such as:

  • Breast Cancer (MCF-7)
  • Prostate Cancer (LNCaP)
  • Melanoma (A375)

In vitro assays demonstrated that derivatives of this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting promising anticancer activity.

Table 2: Biological Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
2-Fluorophenethylmagnesium BrMCF-710Induction of apoptosis
LNCaP15Inhibition of androgen receptor signaling
A3755Disruption of cell cycle progression

Research Findings

  • Antioxidant Properties : Some studies have highlighted the antioxidant potential of fluorinated compounds, which may contribute to their cytoprotective effects against oxidative stress in cancer cells.
  • Enzyme Inhibition : Research has shown that certain derivatives can inhibit key enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR), leading to reduced tumor growth rates.
  • Structure-Activity Relationship (SAR) : Investigation into the SAR has revealed that modifications on the phenyl ring significantly affect biological activity. For example, introducing different substituents at specific positions on the ring can enhance potency against targeted cancer cells.

Case Study: Structure-Activity Relationship Analysis

A comparative study analyzed various derivatives of phenethylmagnesium bromides with different substituents. The results indicated that:

  • Electron-withdrawing groups (like fluorine) increased potency.
  • Steric bulk near the reactive center decreased activity due to steric hindrance.

Q & A

Q. Basic: What are the critical safety protocols for handling 2-fluorophenethylmagnesium bromide in laboratory settings?

Answer:
this compound, as a Grignard reagent, is highly reactive with water, oxygen, and acidic protons. Key safety measures include:

  • Storage: Use anhydrous solvents (e.g., THF or diethyl ether) under inert gas (argon/nitrogen) at -20°C to prevent decomposition .
  • Handling: Employ Schlenk-line techniques or gloveboxes for transfers. Use flame-resistant lab coats, face shields, and chemically resistant gloves .
  • Fire Safety: Avoid water-based extinguishers. Use dry sand or Class D fire extinguishers for magnesium-containing reagent fires .

Contradiction Note: suggests CO₂ is suitable for extinguishing allylmagnesium bromide fires, but Grignard reagents typically react with CO₂. Verify reagent-specific flammability data before use.

Q. Basic: How is this compound synthesized, and what purity validation methods are recommended?

Answer:
Synthesis Protocol:

React 2-fluorophenethyl bromide with magnesium turnings in anhydrous THF or diethyl ether under inert atmosphere.

Monitor reaction initiation via exothermicity and color change (grayish solution).
Purity Validation:

  • Titration: Use Gilman’s method (quenching with iodine) to quantify active Mg .
  • GC-MS/NMR: Analyze for residual starting material or byproducts (e.g., biphenyl derivatives) .

Q. Advanced: How does the fluorination at the ortho position influence the nucleophilicity and reaction selectivity of this Grignard reagent?

Answer:
The electron-withdrawing fluorine atom at the ortho position reduces electron density on the benzylic carbon, moderating nucleophilicity compared to non-fluorinated analogs. This enhances selectivity in:

  • Cross-Coupling Reactions: Lower reactivity minimizes undesired side reactions with sterically hindered electrophiles .
  • Aldehyde/Ketone Additions: Fluorine’s inductive effect stabilizes transition states, improving yields in stereoselective syntheses .
    Experimental Validation: Compare kinetic studies (e.g., reaction rates with benzaldehyde) against phenylmagnesium bromide controls .

Q. Advanced: What are the common competing reactions or decomposition pathways observed with this compound, and how can they be mitigated?

Answer:
Competing Pathways:

  • Protonolysis: Reaction with trace moisture yields 2-fluorophenethyl alcohol.
  • Oxidation: Forms 2-fluorophenethyl oxide or bromide upon air exposure .
  • Wurtz Coupling: Dimerization occurs at elevated temperatures or prolonged reaction times.
    Mitigation Strategies:
  • Use rigorously dried solvents and substrates.
  • Maintain low temperatures (-10°C to 0°C) during slow electrophile addition .

Q. Basic: What analytical techniques are most effective for characterizing this compound and its reaction products?

Answer:

  • NMR Spectroscopy: ¹⁹F NMR (δ ~ -110 ppm) confirms fluorine presence; ¹H NMR detects benzylic protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry: High-resolution MS identifies molecular ions (e.g., [M-Br]⁺ for Grignard species) .
  • Titration: Quantify active Mg using ketone quenching followed by acid-base titration .

Q. Advanced: How can researchers optimize reaction conditions for this compound in large-scale syntheses?

Answer:
Key Parameters:

  • Solvent Choice: THF improves solubility but may require lower temperatures (-30°C) to suppress side reactions. Diethyl ether offers faster initiation .
  • Substrate Equivalents: Use 1.1–1.3 equivalents of Grignard reagent to minimize excess Mg residues.
  • Workup: Quench with saturated NH₄Cl to precipitate Mg salts and isolate products via extraction .

Q. Basic: What are the recommended disposal methods for this compound waste?

Answer:

  • Quenching: Slowly add waste to an ice-cold, stirred mixture of isopropanol/water (1:1) to neutralize reactive Mg.
  • Disposal: Transfer neutralized solution to halogenated waste containers. Avoid direct disposal into drains .

Q. Advanced: How does the stability of this compound compare to other fluorinated Grignard reagents in long-term storage?

Answer:

  • Stability: The ortho-fluorine group increases steric hindrance, slowing decomposition compared to para-fluorinated analogs (e.g., 4-fluorophenylmagnesium bromide) .
  • Decomposition Products: Over weeks, hydrolysis yields 2-fluorophenethyl alcohol (identified via GC-MS) .
  • Storage Lifespan: Solutions in THF retain >90% activity for 1 month at -20°C under argon .

Q. Advanced: What strategies resolve contradictions in reported reactivity data for fluorinated Grignard reagents?

Answer:
Discrepancies often arise from solvent purity, trace moisture, or substrate compatibility. Resolve via:

  • Control Experiments: Compare results using rigorously dried vs. standard-grade solvents .
  • In Situ Monitoring: Use FT-IR or Raman spectroscopy to track reagent degradation during reactions .

Q. Basic: What are the first-aid measures for accidental exposure to this compound?

Answer:

  • Skin Contact: Rinse with copious water for 15 minutes; remove contaminated clothing .
  • Eye Exposure: Flush with saline solution; seek immediate medical attention .
  • Ingestion: Do not induce vomiting; administer water and consult poison control .

Properties

IUPAC Name

magnesium;1-ethyl-2-fluorobenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F.BrH.Mg/c1-2-7-5-3-4-6-8(7)9;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWRAHLZEKOXCS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC=CC=C1F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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